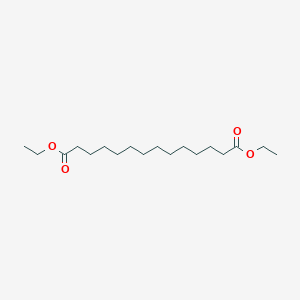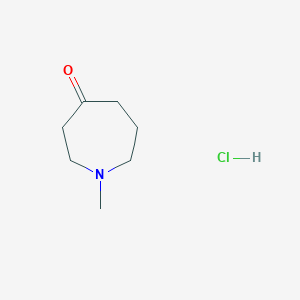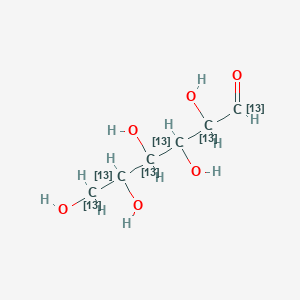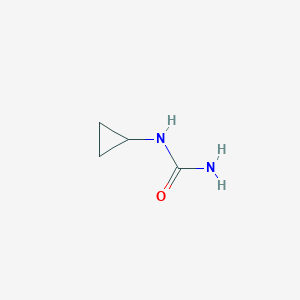
Potassium 4-(acetyloxy)benzene-1-sulfonate
Overview
Description
Potassium 4-(acetyloxy)benzene-1-sulfonate (PABS) is an organic compound that has been studied for its use in various scientific applications. It is a white, crystalline solid that is soluble in water and ethanol. PABS is a versatile compound with a wide range of applications, including synthesis, scientific research, and biochemical and physiological effects. In
Mechanism Of Action
Potassium 4-(acetyloxy)benzene-1-sulfonate is an inhibitor of enzymes, meaning that it binds to enzymes and prevents them from working. It binds to a specific site on the enzyme, blocking the enzyme's active site and preventing it from catalyzing a reaction. This mechanism of action is the basis for its use as an inhibitor of enzymes in scientific research.
Biochemical And Physiological Effects
Potassium 4-(acetyloxy)benzene-1-sulfonate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling pathways, which can lead to changes in cell behavior. It has also been found to act as an agonist of certain receptors, which can lead to changes in cell behavior. In addition, Potassium 4-(acetyloxy)benzene-1-sulfonate has been found to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
The main advantage of using Potassium 4-(acetyloxy)benzene-1-sulfonate in lab experiments is that it is a relatively inexpensive and easy to obtain compound. It is also a versatile compound, with a wide range of applications. However, there are some limitations to using Potassium 4-(acetyloxy)benzene-1-sulfonate in lab experiments. For example, it can be difficult to control the concentration of the compound in a solution, as it is highly soluble in water and ethanol. In addition, it is important to be aware of the potential for toxicity when using Potassium 4-(acetyloxy)benzene-1-sulfonate in experiments, as it has been found to have some toxic effects.
Future Directions
The potential applications of Potassium 4-(acetyloxy)benzene-1-sulfonate are vast and varied, and there are many potential future directions for its use. One potential future direction is the use of Potassium 4-(acetyloxy)benzene-1-sulfonate as a drug delivery system. It has been shown to be able to penetrate cells, and could potentially be used to deliver drugs to specific areas of the body. Another potential future direction is the use of Potassium 4-(acetyloxy)benzene-1-sulfonate as a drug for the treatment of diseases. It has been found to have anti-inflammatory and antioxidant effects, and could potentially be used to treat diseases such as cancer, Alzheimer’s, and Parkinson’s. Finally, Potassium 4-(acetyloxy)benzene-1-sulfonate could be used to study the effects of drugs on cell signaling pathways and to study the role of calcium in cell signaling pathways.
In conclusion, Potassium 4-(acetyloxy)benzene-1-sulfonate is a versatile compound with a wide range of applications in scientific research. It has been used to study the effects of proteases on cell membranes, to study the role of calcium in cell signaling pathways, and to study the effects of drugs on cell signaling pathways. It has also been found to have anti-inflammatory and antioxidant effects, and could potentially be used as a drug delivery system or as a drug for the treatment of diseases. There are many potential future directions for the use of Potassium 4-(acetyloxy)benzene-1-sulfonate, and further research is needed to fully understand its potential applications.
Scientific Research Applications
Potassium 4-(acetyloxy)benzene-1-sulfonate has been used for a variety of scientific research applications, including as an inhibitor of enzymes and in the study of cell signaling pathways. It has been used to study the effects of proteases on cell membranes and to study the role of calcium in cell signaling pathways. In addition, Potassium 4-(acetyloxy)benzene-1-sulfonate has been used to study the effects of drugs on cell signaling pathways.
properties
IUPAC Name |
potassium;4-acetyloxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S.K/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLGUYDKYZWWSO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635769 | |
| Record name | Potassium 4-(acetyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(acetyloxy)benzene-1-sulfonate | |
CAS RN |
110949-38-7 | |
| Record name | Potassium 4-(acetyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)